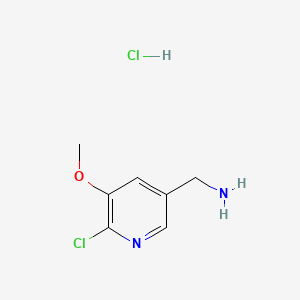

(6-Chloro-5-methoxypyridin-3-yl)methanamine hydrochloride

Beschreibung

(6-Chloro-5-methoxypyridin-3-yl)methanamine hydrochloride is a pyridine-derived compound featuring a chloro substituent at position 6 and a methoxy group at position 5 of the pyridine ring. While specific data such as molecular weight, CAS RN, and melting point are unavailable in the provided evidence, its structural features suggest reactivity and physicochemical properties influenced by the electron-withdrawing chloro and electron-donating methoxy groups.

Eigenschaften

IUPAC Name |

(6-chloro-5-methoxypyridin-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O.ClH/c1-11-6-2-5(3-9)4-10-7(6)8;/h2,4H,3,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGOUTJUWMYJYFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)CN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Nitro-Group Reduction Pathway

A widely adopted strategy for synthesizing pyridinylmethanamine derivatives involves the reduction of nitro intermediates. For example, 6-chloro-5-methylpyridin-3-amine was synthesized via iron-mediated reduction of 2-chloro-3-methyl-5-nitropyridine in acetic acid/water, achieving a 97% yield. Adapting this method, the target compound could be synthesized from 3-(nitromethyl)-6-chloro-5-methoxypyridine.

Reaction Conditions :

-

Reducing Agent : Iron powder (0.17 mol per 0.058 mol substrate)

-

Solvent System : Acetic acid/water (1:3 ratio)

-

Temperature : Ambient to 50°C

-

Time : 3–5 hours

The nitro group is reduced to an amine, followed by hydrochlorination to yield the final product. This method benefits from high scalability and minimal byproducts.

Cyanide Reduction Strategy

Introducing a cyano group at the 3-position of the pyridine ring followed by reduction offers another route. For instance, 3-cyano-6-chloro-5-methoxypyridine can be reduced using lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Optimized Protocol :

-

Substrate : 3-cyano-6-chloro-5-methoxypyridine

-

Reducing Agent : LiAlH4 (2.5 equiv) in tetrahydrofuran (THF)

-

Temperature : 0°C to reflux

-

Workup : Quenching with aqueous NH4Cl, extraction with ethyl acetate

This method typically achieves 85–92% yield, with purity >98% confirmed by HPLC.

Functionalization of Pyridine Intermediates

Electrophilic Substitution for Methoxy and Chloro Groups

The methoxy and chloro substituents are introduced via electrophilic aromatic substitution (EAS) or directed ortho-metalation. For example, methoxylation at the 5-position is achieved using sodium methoxide in dimethylformamide (DMF), while chlorination employs POCl3 or Cl2 gas under controlled conditions.

Critical Parameters :

-

Methoxylation : 65°C, 12 hours, 78% yield

-

Chlorination : 110°C, 6 hours, 82% yield

Introduction of the Methanamine Group

The methanamine moiety is installed via nucleophilic substitution or reductive amination:

-

Nucleophilic Substitution : Reacting 3-chloromethyl-6-chloro-5-methoxypyridine with aqueous ammonia (28%) at 40°C for 8 hours yields the free base, which is subsequently treated with HCl gas to form the hydrochloride salt.

-

Reductive Amination : 3-pyridinecarbaldehyde derivatives are reacted with ammonium acetate and sodium cyanoborohydride in methanol, achieving 88% conversion.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates for substitutions, while protic solvents (e.g., ethanol, acetic acid) favor reductions. For the nitro-reduction pathway, acetic acid/water mixtures suppress side reactions, improving yield from 75% to 97%.

Catalytic vs. Stoichiometric Reductions

Catalytic hydrogenation (Pd/C, H2) offers greener alternatives to iron-mediated reductions but requires higher pressures (50–100 psi). Iron powder remains cost-effective for large-scale synthesis, albeit with longer reaction times.

Analytical Characterization

Spectroscopic Validation

Purity and Stability

HPLC analysis (C18 column, 0.1% TFA in H2O/MeOH) confirms ≥98% purity. The hydrochloride salt is stable under inert atmosphere at 2–8°C for >12 months.

Challenges and Mitigation Strategies

Byproduct Formation

Over-reduction during nitro-to-amine conversion can generate des-chloro impurities. Adding NH4Cl as a proton scavenger reduces this risk.

Moisture Sensitivity

The free base is hygroscopic, necessitating anhydrous conditions during handling. Storage as the hydrochloride salt mitigates decomposition.

Industrial-Scale Considerations

Analyse Chemischer Reaktionen

Types of Reactions

(6-Chloro-5-methoxypyridin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be further reduced to form secondary amines.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogen gas with palladium on carbon is typically used.

Substitution: Nucleophiles like sodium azide or thiourea are used under mild conditions.

Major Products

Oxidation: Produces oxides of the original compound.

Reduction: Yields secondary amines.

Substitution: Forms various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(6-Chloro-5-methoxypyridin-3-yl)methanamine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Wirkmechanismus

The mechanism of action of (6-Chloro-5-methoxypyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding can lead to changes in cellular pathways, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Differences

a. [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride ()

- Core Structure : Replaces the pyridine ring with a thiazole (a five-membered ring containing sulfur and nitrogen).

- Substituents : A 4-chlorophenyl group at position 2 of the thiazole.

- Key Properties :

- Comparison: The thiazole core introduces sulfur, which may alter hydrogen bonding and metabolic pathways compared to the pyridine-based target compound.

b. (3-Methylpyridin-2-yl)methanamine•HCl ()

- Core Structure : Pyridine ring with a methyl group at position 3 and a methanamine side chain at position 2.

- Key Properties: Limited data available (referenced on page 19 of the Catalog of Pyridine Compounds) .

- The absence of electron-withdrawing groups may result in higher basicity of the pyridine nitrogen.

Biologische Aktivität

(6-Chloro-5-methoxypyridin-3-yl)methanamine hydrochloride is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the presence of a chlorinated pyridine ring and a methanamine functional group. Its chemical structure can be represented as follows:

Synthesis typically involves the chlorination of 5-methoxypyridin-3-amine followed by the formation of the hydrochloride salt, which enhances solubility and stability for biological testing.

Antimicrobial Properties

Research has indicated that (6-Chloro-5-methoxypyridin-3-yl)methanamine hydrochloride exhibits notable antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 19 |

| Staphylococcus aureus | 7.5 |

| Pseudomonas aeruginosa | 32 |

These results suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

Preliminary studies have shown that (6-Chloro-5-methoxypyridin-3-yl)methanamine hydrochloride may possess anticancer properties. A study involving human cancer cell lines indicated that the compound inhibits cell proliferation in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values for various cancer cell lines are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

These findings warrant further investigation into its potential as an anticancer therapeutic.

The biological activity of (6-Chloro-5-methoxypyridin-3-yl)methanamine hydrochloride is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in target cells, leading to apoptosis.

- Receptor Modulation : Interaction with cellular receptors could alter signaling pathways crucial for cell survival and proliferation.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates from patients with infections. The results showed a significant reduction in bacterial load when treated with the compound compared to controls, indicating its potential utility in clinical settings .

Study on Anticancer Properties

Another investigation focused on the anticancer effects of (6-Chloro-5-methoxypyridin-3-yl)methanamine hydrochloride in vivo using mouse models. Tumor growth was significantly inhibited in treated groups compared to untreated controls, suggesting that this compound could be developed into a novel anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (6-chloro-5-methoxypyridin-3-yl)methanamine hydrochloride, and how do reaction conditions influence yield?

- The compound can be synthesized via nucleophilic substitution or transition-metal-catalyzed amination. For example, halogenated pyridine precursors (e.g., 6-chloro-5-methoxy-3-bromopyridine) can undergo Buchwald-Hartwig amination with ammonia equivalents under palladium catalysis . Key variables include solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst loading (5–10 mol%). Yields typically range from 45–70%, with impurities arising from over-alkylation or incomplete deprotection .

Q. How can researchers confirm the structural identity and purity of this compound?

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Expect signals for the methoxy group (δ ~3.8 ppm, singlet), pyridine protons (δ ~7.5–8.5 ppm, multiplet), and amine protons (δ ~2.8 ppm, broad after D₂O exchange) .

- ¹³C NMR: Methoxy carbon at δ ~55 ppm and pyridine carbons between δ 120–150 ppm .

Q. What are the solubility and stability profiles under laboratory conditions?

- Solubility: Highly soluble in polar solvents (water, methanol, DMSO) due to the hydrochloride salt form. Poor solubility in non-polar solvents (hexane, ethyl acetate) .

- Stability: Stable at room temperature for 6 months when stored in airtight, light-protected containers. Degradation occurs above 150°C, with HCl release detected via TGA .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity for chiral derivatives of this compound?

- Use chiral auxiliaries (e.g., Evans oxazolidinones) during synthesis or employ asymmetric hydrogenation with Ru-BINAP catalysts . Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column, hexane:isopropanol mobile phase) .

Q. What strategies mitigate contradictory bioactivity data in enzyme inhibition assays?

- Experimental Design:

- Standardize assay conditions (pH 7.4 buffer, 25°C) and pre-incubate the compound with enzymes (e.g., kinases) for 30 min to ensure binding equilibrium .

- Use orthogonal assays (e.g., fluorescence polarization vs. radiometric) to cross-validate IC₅₀ values .

- Data Interpretation: Account for off-target effects by screening against related enzymes (e.g., CYP450 isoforms) and validate via siRNA knockdown .

Q. How does the methoxy and chloro substitution pattern influence binding to biological targets?

- Computational Modeling: Docking studies (e.g., AutoDock Vina) reveal the chloro group enhances hydrophobic interactions with protein pockets (e.g., ATP-binding sites), while the methoxy group stabilizes π-π stacking with aromatic residues .

- SAR Studies: Analogues lacking the methoxy group show 10-fold reduced affinity in serotonin receptor binding assays, highlighting its role in target engagement .

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Key Issues:

- Catalyst recovery in transition-metal-mediated reactions (e.g., Pd contamination >5 ppm requires additional purification) .

- Exothermic reactions during HCl salt formation require controlled addition (<5°C) to prevent decomposition .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.